molecular formula C17H23N3O4 B1338235 H-Ala-Pro-Phe-OH CAS No. 94885-46-8

H-Ala-Pro-Phe-OH

Cat. No.: B1338235
CAS No.: 94885-46-8
M. Wt: 333.4 g/mol
InChI Key: GMGWOTQMUKYZIE-UBHSHLNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Ala-Pro-Phe-OH is a tripeptide composed of L-alanine, L-proline, and L-phenylalanine. Tripeptides like this compound are of significant interest in biochemical research due to their structural simplicity and potential biological activities. These peptides can serve as building blocks for more complex proteins and have applications in various fields, including medicinal chemistry and nanotechnology.

Mechanism of Action

Target of Action

H-Ala-Pro-Phe-OH is a tripeptide composed of the amino acids alanine (Ala), proline (Pro), and phenylalanine (Phe) Peptides can interact with a variety of biological targets, including enzymes, receptors, and other proteins, depending on their sequence and structure .

Mode of Action

Peptides generally interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target protein, potentially altering cellular processes .

Biochemical Pathways

For instance, peptides can modulate enzyme activity, influence signal transduction pathways, or affect protein-protein interactions .

Pharmacokinetics

Peptides generally have good bioavailability and can be rapidly absorbed and distributed throughout the body . They are typically metabolized by proteolytic enzymes and excreted via the kidneys .

Result of Action

These effects can include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules or ions . For instance, changes in pH or temperature can affect the peptide’s conformation and thus its ability to interact with its targets . Additionally, the presence of other molecules or ions can either facilitate or hinder these interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS) , a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (L-phenylalanine) to the resin, followed by the stepwise addition of L-proline and L-alanine. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers to remove protecting groups and release the free peptide .

Industrial Production Methods: In an industrial setting, the production of peptides like this compound can be scaled up using automated SPPS systems. These systems allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of amino acid coupling, washing, and deprotection. Advances in green chemistry have also led to the development of more environmentally friendly solvents and reagents for peptide synthesis .

Chemical Reactions Analysis

Types of Reactions: H-Ala-Pro-Phe-OH can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: Reduction reactions can modify the peptide backbone or side chains.

    Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the phenylalanine residue can yield hydroxyphenylalanine derivatives, while substitution reactions can produce a wide range of peptide analogs with altered biological activities .

Scientific Research Applications

H-Ala-Pro-Phe-OH has several scientific research applications, including:

Comparison with Similar Compounds

    H-Phe-Pro-Trp-Phe-NH₂: A tetrapeptide with similar structural features but different amino acid composition.

    H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A hexapeptide with different biological activities.

    H-Thr-Leu-Gln-Pro-Pro-Ala-Ser-Ser-Arg-Arg-Arg-His-Phe-His-His-Ala-Leu-Pro-Pro-Ala-Arg-OH: A longer peptide with more complex biological functions

Uniqueness: H-Ala-Pro-Phe-OH is unique due to its specific sequence of L-alanine, L-proline, and L-phenylalanine, which imparts distinct structural and functional properties. Its simplicity makes it an ideal model for studying peptide behavior, while its potential biological activities make it a valuable compound for various research applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-11(18)16(22)20-9-5-8-14(20)15(21)19-13(17(23)24)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGWOTQMUKYZIE-UBHSHLNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Ala-Pro-Phe-OH
Reactant of Route 2
Reactant of Route 2
H-Ala-Pro-Phe-OH
Reactant of Route 3
Reactant of Route 3
H-Ala-Pro-Phe-OH
Reactant of Route 4
Reactant of Route 4
H-Ala-Pro-Phe-OH
Reactant of Route 5
H-Ala-Pro-Phe-OH
Reactant of Route 6
H-Ala-Pro-Phe-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.